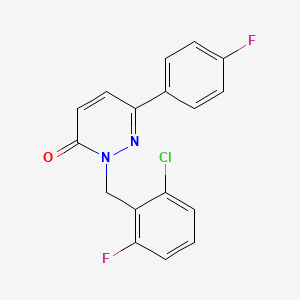![molecular formula C12H11ClN2O4 B2802113 Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 261962-50-9](/img/structure/B2802113.png)
Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C12H11ClN2O4 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 282.04100 .Physical And Chemical Properties Analysis
The physical state of “Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate” is solid . It has a predicted melting point of 138.75° C and a predicted boiling point of 419.6° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the refractive index is n20D 1.55 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
The research on ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate and its derivatives focuses on their synthesis, molecular docking, cytotoxicity studies, and potential pharmacological applications. A study detailed the synthesis process starting from 4-chlorophenoxyacetic acid, leading to various N-substituted derivatives. These compounds displayed significant antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibition of the α-chymotrypsin enzyme, showcasing their potential as antibacterial agents. Furthermore, molecular docking studies revealed their active binding sites, correlating with their bioactivity data, suggesting less cytotoxic compounds through specific substitutions on the oxadiazole moiety (Siddiqui et al., 2014).
Versatile Building Block in Medicinal Chemistry
Another study highlighted the role of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, as a versatile building block for the preparation of derivatives used in medicinal chemistry. It described a straightforward route for preparing these derivatives, enabling the formation of new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, integrating into biologically relevant molecules. This underscores the compound's significance in the development of novel therapeutic agents (Jakopin, 2018).
Antimicrobial Assessment
Research on heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate, which shares a synthetic pathway similarity, assessed their antimicrobial potential. Through various reactions leading to 1,3,4-oxadiazole derivatives, significant antimicrobial properties were unveiled. This study exemplifies the broad spectrum of biological activities exhibited by compounds within this chemical class, offering insights into their application in addressing microbial resistance (Taha & El-Badry, 2010).
Synthesis and Biological Activity Studies
Further investigations into the synthesis and biological activity of related oxadiazole derivatives revealed their potential as anti-inflammatory and analgesic agents. These studies not only highlight the synthetic accessibility of these compounds but also their promising pharmacological profiles, suggesting their utility in developing new therapies for inflammation and pain (Wagle, Adhikari, & Kumari, 2008).
Antioxidant Activity
The antioxidant potential of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a structurally similar compound, was explored, demonstrating significant radical scavenging activity. This study indicated its capacity to induce endogenous defence systems and prevent radical chain reactions, marking it as a potential antioxidant for further investigation (Shehzadi et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-2-17-12(16)11-14-10(15-19-11)7-18-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYQYWBEEZUHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

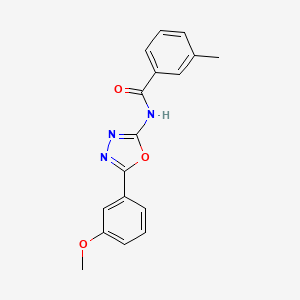
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)
![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)

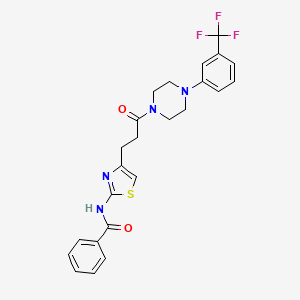
![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)

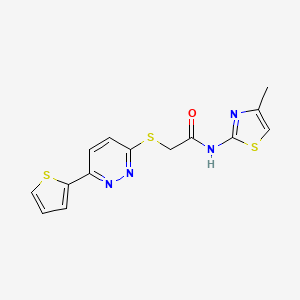
![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)
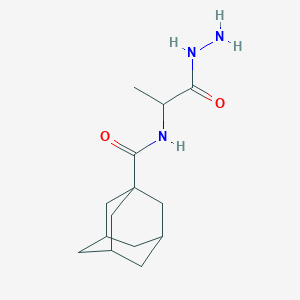
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)
